1,3-Isobenzofurandione, 3a,4,7,7a-tetrahydro-3a,5,6-trimethyl-, trans-
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Overview
Description
1,3-Isobenzofurandione, 3a,4,7,7a-tetrahydro-3a,5,6-trimethyl-, trans- is a chemical compound with the molecular formula C11H14O3 It is a derivative of isobenzofurandione and is characterized by its tetrahydro structure with three methyl groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Isobenzofurandione, 3a,4,7,7a-tetrahydro-3a,5,6-trimethyl-, trans- can be synthesized through a Diels-Alder reaction involving maleic anhydride and a suitable diene. The reaction typically occurs under controlled temperature conditions ranging from 65°C to 90°C . The reaction is exothermic, releasing energy in the form of heat.
Industrial Production Methods
Industrial production of this compound involves the use of large-scale reactors where the Diels-Alder reaction is carried out. The reaction mixture is then subjected to purification processes such as distillation and recrystallization to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
1,3-Isobenzofurandione, 3a,4,7,7a-tetrahydro-3a,5,6-trimethyl-, trans- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The compound can undergo substitution reactions where one or more of its hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve reagents like halogens and alkylating agents.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
1,3-Isobenzofurandione, 3a,4,7,7a-tetrahydro-3a,5,6-trimethyl-, trans- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-Isobenzofurandione, 3a,4,7,7a-tetrahydro-3a,5,6-trimethyl-, trans- involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It can also participate in redox reactions, influencing cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
1,3-Isobenzofurandione, 3a,4,7,7a-tetrahydro-5-methyl-: Similar structure with a methyl group at a different position.
cis-1,2,3,6-Tetrahydrophthalic anhydride: A stereoisomer with different spatial arrangement.
4-Cyclohexene-1,2-dicarboxylic anhydride: Another derivative with a similar core structure.
Uniqueness
1,3-Isobenzofurandione, 3a,4,7,7a-tetrahydro-3a,5,6-trimethyl-, trans- is unique due to its specific arrangement of methyl groups and its trans-configuration. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
60123-83-3 |
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Molecular Formula |
C11H14O3 |
Molecular Weight |
194.23 g/mol |
IUPAC Name |
(3aR,7aR)-5,6,7a-trimethyl-4,7-dihydro-3aH-2-benzofuran-1,3-dione |
InChI |
InChI=1S/C11H14O3/c1-6-4-8-9(12)14-10(13)11(8,3)5-7(6)2/h8H,4-5H2,1-3H3/t8-,11+/m0/s1 |
InChI Key |
ZBEBTUUTENMMKQ-GZMMTYOYSA-N |
Isomeric SMILES |
CC1=C(C[C@@]2([C@@H](C1)C(=O)OC2=O)C)C |
Canonical SMILES |
CC1=C(CC2(C(C1)C(=O)OC2=O)C)C |
Origin of Product |
United States |
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